molecular formula C12H11ClN4O B12503258 2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide CAS No. 124695-23-4

2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide

Katalognummer: B12503258
CAS-Nummer: 124695-23-4
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: UTOBMJJHLRIRTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and an aminourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA typically involves the condensation of 1-(4-chlorophenyl)pyrrole-2-carbaldehyde with aminourea under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of (E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
  • 4-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
  • N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline

Uniqueness

(E)-{[1-(4-CHLOROPHENYL)PYRROL-2-YL]METHYLIDENE}AMINOUREA is unique due to its specific combination of a pyrrole ring with a 4-chlorophenyl group and an aminourea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

124695-23-4

Molekularformel

C12H11ClN4O

Molekulargewicht

262.69 g/mol

IUPAC-Name

[[1-(4-chlorophenyl)pyrrol-2-yl]methylideneamino]urea

InChI

InChI=1S/C12H11ClN4O/c13-9-3-5-10(6-4-9)17-7-1-2-11(17)8-15-16-12(14)18/h1-8H,(H3,14,16,18)

InChI-Schlüssel

UTOBMJJHLRIRTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=C1)C=NNC(=O)N)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.